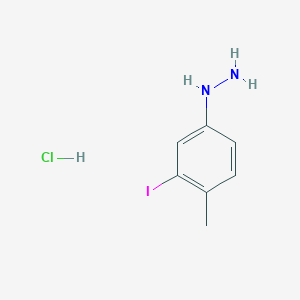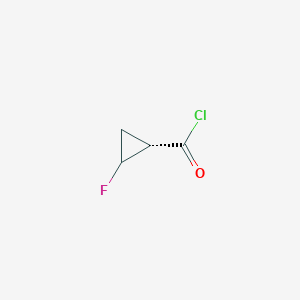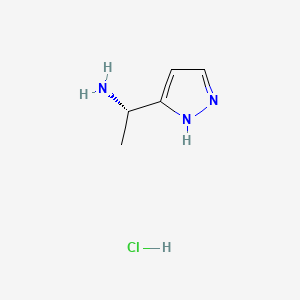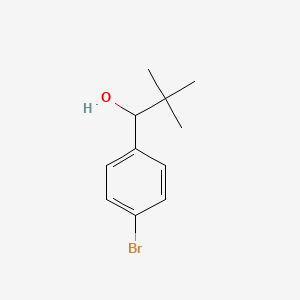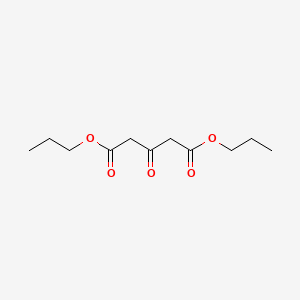![molecular formula C13H16FN3O B11747103 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol CAS No. 1855945-79-7](/img/structure/B11747103.png)
3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol typically involves specific organic synthesis routes. While detailed synthetic routes and reaction conditions are often proprietary, the general approach involves the reaction of appropriate starting materials under controlled conditions to form the desired product . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to convert the phenol group to a quinone derivative.
Reduction: Reduction reactions can be used to modify the pyrazole ring or other functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the phenol group, where different substituents can be introduced.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests it may have biological activity, making it a candidate for studies in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of 3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group and pyrazole ring may interact with enzymes or receptors, leading to modulation of biological processes . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)phenol can be compared with other similar compounds, such as:
3-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-yl]amino}methyl)phenol: This compound has a similar structure but differs in the position of the pyrazole ring substitution.
3-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)phenol: Another similar compound with variations in the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological and chemical properties .
Properties
CAS No. |
1855945-79-7 |
|---|---|
Molecular Formula |
C13H16FN3O |
Molecular Weight |
249.28 g/mol |
IUPAC Name |
3-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C13H16FN3O/c1-10-8-16-17(6-5-14)13(10)15-9-11-3-2-4-12(18)7-11/h2-4,7-8,15,18H,5-6,9H2,1H3 |
InChI Key |
JZUXSRURHFDAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11747031.png)
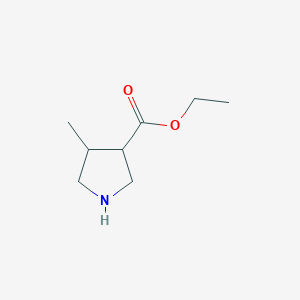
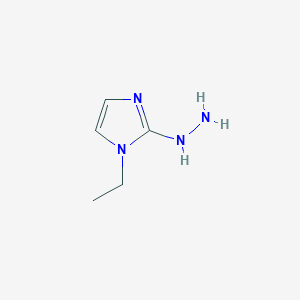
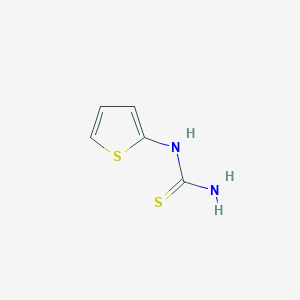
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747056.png)
![3-(Dimethylamino)-1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B11747059.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747071.png)
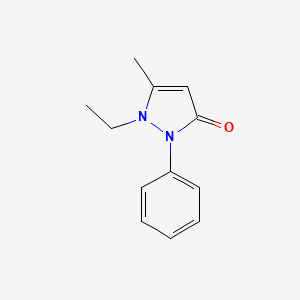
![[2-(3-methoxyphenyl)ethyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11747097.png)
